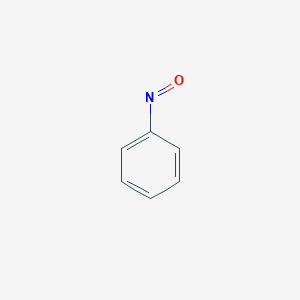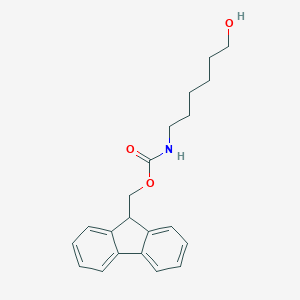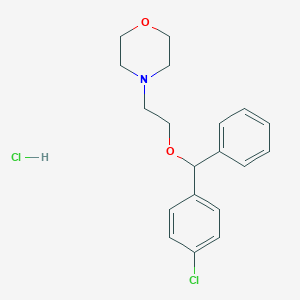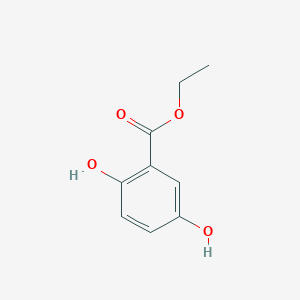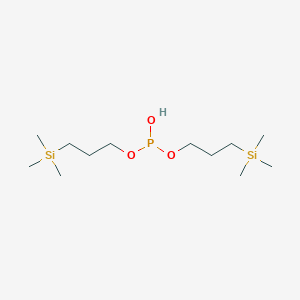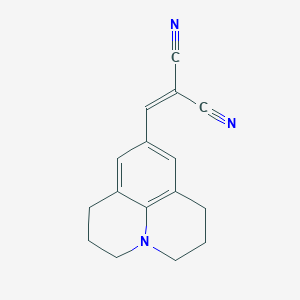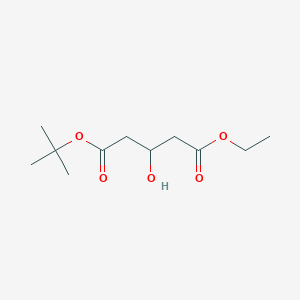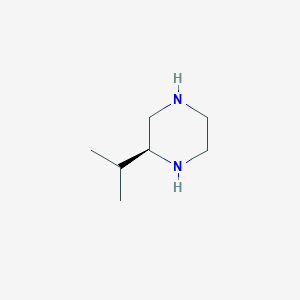
(S)-2-Isopropylpiperazine
Descripción general
Descripción
(S)-2-Isopropylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound is a piperazine derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1. Ecological Risk Assessment
A comprehensive ecological risk assessment of atrazine, a widely used pesticide that contains isopropyl groups similar to (S)-2-Isopropylpiperazine, was conducted. This study focused on the potential aquatic ecological effects of atrazine in North American surface waters, utilizing monitoring data and various assessment techniques, including probabilistic risk assessment methods (Solomon et al., 1996).
2. Synthesis of Antimicrobial Agents
Research on the catalytic N-formylation for the synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone antimicrobial agents utilized isopropylpiperazine. This study highlights the development of a new class of piperazine-based antimicrobial agents, demonstrating the significance of isopropylpiperazine derivatives in medicinal chemistry (Patel & Park, 2015).
3. Toxicokinetics in Zebrafish Embryos
A study on the toxicokinetics of atrazine in embryos of zebrafish (Danio rerio) provided insights into the effects of isopropylamine-containing herbicides on aquatic organisms. The research examined atrazine's impact on embryonic development and specific enzyme activities, contributing to the understanding of environmental risks posed by such chemicals (Wiegand et al., 2001).
4. Total Synthesis of Bioactive Compounds
The total synthesis of spirotryprostatin A, involving oxidative rearrangement and introduction of a diketopiperazine unit, included steps where isopropylidene and isopropyl groups played a crucial role. This research highlighted the synthetic utility of isopropylpiperazine derivatives in the creation of bioactive molecules (Edmondson et al., 1999).
5. Chromatin Activity in Plants
A study exploring the effect of atrazine on chromatin activity in corn and soybean showed the impact of this isopropylamine-containing herbicide at the molecular level in plants. This research is significant for understanding how such chemicals influence plant genetics and development (Penner & Early, 1972).
Propiedades
IUPAC Name |
(2S)-2-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCSNWKQNPKIHK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567099 | |
| Record name | (2S)-2-(Propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Isopropylpiperazine | |
CAS RN |
133181-64-3 | |
| Record name | (2S)-2-(Propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

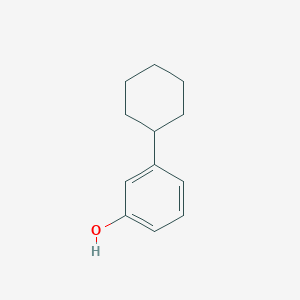
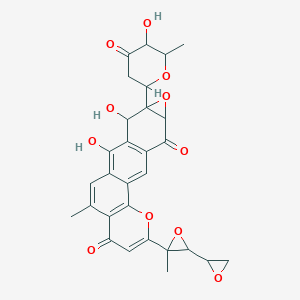
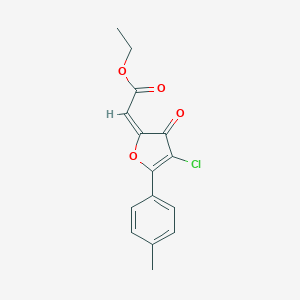
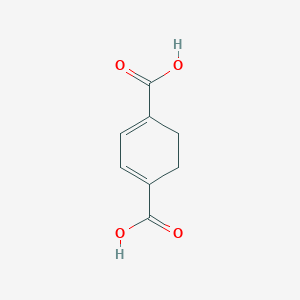
![8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B162899.png)
